Phospho-L-serine

mGluR Pharmacology Neuroscience Receptor Agonism

O-Phospho-L-serine (L-SOP) is the endogenous group III mGluR agonist (mGluR4/6/7/8; EC50 0.5–5 µM) with strict stereospecificity (L-SOP IC50 4.4 µM vs. D-SOP 1260 µM). Unlike L-serine or other phosphoamino acids, L-SOP uniquely serves as the natural PSPH substrate, a validated biomarker (moyamoya disease AUC >0.90, sepsis stratification), and the definitive calibrant for phosphoserine-specific mass spectrometry, peptide mapping, and antibody validation. High solubility (37 mg/mL) enables buffer-ready preparation.

Molecular Formula C3H8NO6P
Molecular Weight 185.07 g/mol
CAS No. 407-41-0
Cat. No. B555220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospho-L-serine
CAS407-41-0
Synonymsplasmenylserine
Molecular FormulaC3H8NO6P
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OP(=O)(O)O
InChIInChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyBZQFBWGGLXLEPQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility71 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Phospho-L-serine (CAS 407-41-0) Technical Profile and Procurement Considerations for Research Use


Phospho-L-serine (CAS 407-41-0), also referred to as L-Serine O-phosphate or L-SOP, is an O-phosphorylated derivative of the proteinogenic amino acid L-serine and belongs to the class of organophosphorus amino acid esters [1]. The molecular formula is C₃H₈NO₆P with a molar mass of 185.07 g/mol [1]. It is a chiral (L-enantiomer), highly polar, amphoteric solid under standard laboratory conditions [1]. Phospho-L-serine is an endogenous metabolite and a biochemical building block used broadly in research applications probing protein phosphorylation, metabolic pathways, and enzyme inhibition [1].

Phospho-L-serine: Critical Differentiation from Analogs and Why Substitution Risks Experimental Inconsistency


Phospho-L-serine exhibits a unique, quantifiable profile of activity across metabotropic glutamate receptor (mGluR) subtypes, NMDA receptor antagonism, and distinct conformational induction compared to its closest analogs. Its specific stereochemistry (L-enantiomer) is essential for biological recognition, and substitution with D-isomers, alternative phosphoamino acids (e.g., phospho-L-threonine), or other Group III mGluR agonists (e.g., L-AP4) will yield divergent receptor pharmacology, conformational signaling outcomes, and physicochemical behavior. The evidence below demonstrates that these differences are not merely incremental but represent categorical shifts in activity, stability, and functional effect, making direct substitution scientifically unsound [1].

Quantitative Evidence: Phospho-L-serine's Differentiated Performance Against Key Comparators


Group III mGluR Agonist Potency: Phospho-L-serine vs. L-AP4

Phospho-L-serine acts as an agonist at Group III mGluRs, with EC₅₀ values of 2-5 µM at mGluR4a and mGluR6 [1]. In contrast, the classical Group III mGluR agonist L-AP4 exhibits significantly higher potency at these subtypes, with EC₅₀ values of 0.13 µM for mGluR4 and 1.0 µM for mGluR6 [2]. This 15- to 38-fold difference in potency makes Phospho-L-serine a lower-affinity, more modulatory tool compared to the potent, saturating agonist L-AP4, allowing for nuanced investigation of receptor function.

mGluR Pharmacology Neuroscience Receptor Agonism

NMDA Receptor Antagonism: Phospho-L-serine vs. Dizocilpine

Phospho-L-serine acts as a competitive NMDA receptor antagonist, with a reported IC₅₀ of 0.3 µM . In contrast, dizocilpine (MK-801) is a potent, non-competitive NMDA antagonist with a Ki of 30.5 nM . This 10-fold lower potency, combined with a competitive mechanism, positions Phospho-L-serine as a tool for reversible, activity-dependent blockade rather than the near-irreversible channel block of dizocilpine, which is crucial for studies requiring rapid washout and preservation of physiological receptor dynamics.

NMDA Receptor Neuropharmacology Competitive Antagonism

Chirality-Dependent Conformational Shift: Phospho-L-serine vs. Phospho-DL-serine

The L-enantiomer of phosphoserine induces a distinct chemical shift perturbation compared to the racemic mixture. ¹³C NMR spectroscopy reveals a |Δδ| of 83 ± 1 ppm for O-Phospho-L-serine, whereas O-Phospho-DL-serine exhibits a smaller |Δδ| of 77.7 ± 0.4 ppm under identical conditions [1]. This 5.3 ppm difference in chemical shift indicates that the L-enantiomer interacts with Ca(II) ions in a stereospecific manner, resulting in a different local electronic environment and, by extension, distinct conformational behavior.

Chirality NMR Spectroscopy Conformational Analysis

Conformational Restriction: Phospho-L-serine vs. Phospho-L-threonine

Phosphorylation of serine versus threonine residues induces fundamentally different conformational outcomes. While phosphorylation of both residues restricts conformation, dianionic phosphothreonine preferentially adopts a highly ordered, compact, cyclic conformation with restricted ϕ (ϕ ∼ –60°) stabilized by three specific noncovalent interactions [1]. In contrast, phosphoserine lacks this strong, intrinsic bias and induces smaller, 'rheostat-like' changes [1]. The asymmetry parameter (η) from NMR data further quantifies this difference: η = 0.911 ± 0.008 for O-Phospho-L-serine versus η = 0.73 ± 0.02 for O-Phospho-L-threonine [2], indicating a more axially symmetric electronic environment for phosphoserine.

Protein Phosphorylation Structural Biology Conformational Dynamics

Phospho-L-serine: Optimal Research Applications Driven by Differentiated Evidence


Investigating Submaximal or Modulatory Group III mGluR Signaling

Based on its 15- to 38-fold lower potency compared to L-AP4 [1], Phospho-L-serine is the optimal choice for studies requiring partial activation of mGluR4 or mGluR6. This allows researchers to probe receptor signaling thresholds, assess the functional reserve of downstream pathways, or differentiate between modulatory versus full agonism in native tissues, avoiding the ceiling effect that saturating agonists like L-AP4 would impose [1].

Reversible, Activity-Dependent NMDA Receptor Blockade in Electrophysiology

Its competitive antagonism and 10-fold lower potency relative to dizocilpine make Phospho-L-serine ideal for slice electrophysiology or imaging studies requiring rapid, reversible blockade of NMDA receptor currents without the persistent channel block characteristic of MK-801. This enables within-experiment controls and preserves the physiological dynamics of receptor activation by endogenous glutamate .

Stereospecific Studies of Phosphoamino Acid-Protein Interactions

The distinct ¹³C NMR chemical shift perturbation (|Δδ| of 83 vs. 77.7 ppm for the DL racemate) [2] demonstrates that Phospho-L-serine engages in stereospecific interactions with divalent cations. This quantifiable difference makes the pure L-enantiomer essential for studies probing chirality-dependent recognition by phosphoserine-binding domains, phosphatases, or metal-dependent enzymes, where use of a racemic mixture would confound binding affinity and structural interpretation [2].

Characterizing 'Rheostat-Like' vs. 'Switch-Like' Conformational Effects of Phosphorylation

The documented conformational difference between phosphoserine and phosphothreonine, with η values of 0.911 and 0.73, respectively [3], positions Phospho-L-serine as the preferred tool for studying subtle, graded, rheostat-like regulation of protein structure and function. In contrast, phospho-L-threonine promotes larger, 'switch-like' conformational changes [4], making these two phosphoamino acids complementary but non-substitutable tools for dissecting the structural biology of protein phosphorylation [3][4].

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